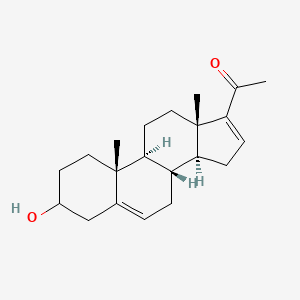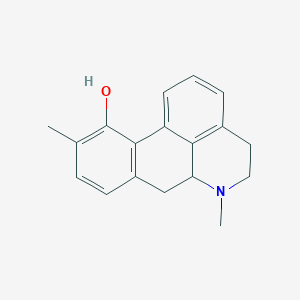![molecular formula C11H16N5O7PS B1253363 [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1253363.png)
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthioadenosine 5’-monophosphate is a selective and direct antagonist of the P2Y12 receptor. This compound is known for its role as an inhibitor of adenosine diphosphate-dependent platelet aggregation . It has a molecular formula of C11H16N5O7PS and a molecular weight of 393.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for 2-Methylthioadenosine 5’-monophosphate involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthioadenosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylthioadenosine 5’-monophosphate include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 2-Methylthioadenosine 5’-monophosphate .
Applications De Recherche Scientifique
2-Methylthioadenosine 5’-monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling pathways and as a tool to investigate the function of P2Y12 receptors.
Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and treating cardiovascular diseases.
Industry: Used in the development of diagnostic assays and as a standard in analytical chemistry.
Mécanisme D'action
2-Methylthioadenosine 5’-monophosphate exerts its effects by selectively antagonizing the P2Y12 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This mechanism involves the inhibition of cyclic adenosine monophosphate accumulation and the activation of phosphatidylinositol-3-kinase and Rap1b proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthioadenosine 5’-phosphate: Another selective antagonist of the P2Y12 receptor with similar properties.
2-Methylthioadenosine 5’-monophosphate diTEA: A derivative with a different counterion, used in similar applications.
Uniqueness
2-Methylthioadenosine 5’-monophosphate is unique due to its high selectivity and potency as a P2Y12 receptor antagonist. This makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
IUPAC Name |
[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)









![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)


